Cas no 267013-77-4 ((R)-2-hydroxy-4-phenylbutyric acid)
267013-77-4 structure
Product Name:(R)-2-hydroxy-4-phenylbutyric acid
Numero CAS:267013-77-4
MF:C10H12O3
MW:180.200483322144
CID:93481
PubChem ID:193387
Update Time:2025-04-18
(R)-2-hydroxy-4-phenylbutyric acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-2-hydroxy-4-phenylbutyric acid
- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRIC ACID
- (R)-2-HYDROXY-4-PHENYLBUTANOIC ACID
- AKOS008084196
- 111611-91-7
- EN300-80228
- 2-Hydroxy-4-phenylbutanoicacid
- AS-82042
- 2-Hydroxy-4-phenylbutyrate
- SB85067
- Z1259340035
- SCHEMBL233441
- JNJCEALGCZSIGB-UHFFFAOYSA-N
- 2-Hpba
- Benzenebutanoic acid, alpha-hydroxy-
- Benzenebutanoic acid, .alpha.-hydroxy-
- SB44393
- 267013-77-4
- 2-Hydroxy-4-phenylbutanoic acid #
- NSC55316
- a-hydroxy phenybutyric acid
- 4-phenyl-2-hydroxybutanoic acid
- UNII-ZSP7I554Q9
- 4263-93-8
- .ALPHA.-HYDROXY-.GAMMA.-PHENYLBUTYRIC ACID
- NSC 55316
- ZSP7I554Q9
- FT-0642798
- FT-0669949
- E84043
- 2-hydroxy-4-phenyl-butyric acid
- 2-HYDROXY-4-PHENYLBUTYRIC ACID, (+/-)-
- NSC-55316
- FT-0638874
- 2-Hydroxy-4-phenylbutyric acid
- 2-Hydroxy-4-phenylbutanoic acid
- (R)-2-Hydroxy-4-phenylbutanoicAcid
- MFCD03001752
- 2-Hydroxy-4-phenylbutanoate
- Benzenebutanoic acid, a-hydroxy-
- SY058046
-
- Inchi: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
- Chiave InChI: JNJCEALGCZSIGB-UHFFFAOYSA-N
- Sorrisi: OC(C(=O)O)CCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 180.07900
- Massa monoisotopica: 180.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 57.5A^2
Proprietà sperimentali
- Densità: 1.219
- Punto di fusione: 114-117 ºC
- Punto di ebollizione: 356.9 °C at 760 mmHg
- Punto di infiammabilità: 183.9 °C
- Indice di rifrazione: 1.564
- PSA: 57.53000
- LogP: 1.06470
- Rotazione specifica: -9.5 º (c=2.8 in EtOH)
(R)-2-hydroxy-4-phenylbutyric acid Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S22-S24/25
- CODICI DEL MARCHIO F FLUKA:3
- Frasi di rischio:R36/37/38
(R)-2-hydroxy-4-phenylbutyric acid Letteratura correlata
-
Bing Chen,Hai-Feng Yin,Zhen-Sheng Wang,Jia-Ying Liu,Jian-He Xu Chem. Commun. 2010 46 2754
-
Bing Chen,Hai-Feng Yin,Zhen-Sheng Wang,Jia-Ying Liu,Jian-He Xu Chem. Commun. 2010 46 2754
-
Di-Chen Wang,Heng Li,Shu-Ning Xia,Ya-Ping Xue,Yu-Guo Zheng Catal. Sci. Technol. 2019 9 1961
-
Marco Eissen Chem. Educ. Res. Pract. 2012 13 103
-
Jose J. Virgen-Ortíz,José C. S. dos Santos,ángel Berenguer-Murcia,Oveimar Barbosa,Rafael C. Rodrigues,Roberto Fernandez-Lafuente J. Mater. Chem. B 2017 5 7461
267013-77-4 ((R)-2-hydroxy-4-phenylbutyric acid) Prodotti correlati
- 20312-36-1(L-(-)-3-Phenyllactic acid)
- 7326-19-4(D-\u200b(+)\u200b-\u200bPhenyllactic acid)
- 828-01-3(DL-3-Phenyllactic acid)
- 29678-81-7((αR)-Hydroxy-benzenebutanoic Acid)
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 4263-93-8(2-hydroxy-4-phenylbutanoic acid)
- 103187-18-4(2-Hydroxy-7-phenylheptanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti